![molecular formula C4H7ClN2OS B2642683 3-Methoxyisothiazol-5-amine hydrochloride CAS No. 2138563-00-3](/img/structure/B2642683.png)
3-Methoxyisothiazol-5-amine hydrochloride
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Description
3-Methoxyisothiazol-5-amine hydrochloride is a chemical compound with the molecular formula C4H7ClN2OS . It is also known by several other names, including 5-Amino-3-methylisothiazole hydrochloride and 3-methyl-isothiazol-5-ylamine hydrochloride .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as aminothiazole Schiff base ligands, has been reported. These compounds were synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChIKey ZRTGHKVPFXNDHE-UHFFFAOYSA-N . The compound’s canonical SMILES is CC1=NSC(=C1)N.Cl .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 150.63 g/mol . It has two hydrogen bond donors and several hydrogen bond acceptors .
Scientific Research Applications
Selective Inhibitors of Glial GABA Uptake
A study explored the synthesis, stereochemistry, and pharmacology of selective inhibitors of glial GABA uptake, focusing on the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and its analogues. These compounds were investigated for their effects on GABA uptake mechanisms, potentially relevant for neurological research and therapy (Falch et al., 1999).
Corrosion Control
Research into the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium provides insights into the compound's application in corrosion control. This study might reflect the broader applications of similar compounds in materials science and engineering (Bentiss et al., 2009).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives underscore the potential application of similar compounds in developing antimicrobial agents. This could indicate the relevance of "3-Methoxyisothiazol-5-amine hydrochloride" in such research domains (Bektaş et al., 2007).
Genotoxicity Studies
A study on the genotoxicity of a novel 5-HT2C receptor agonist highlights the importance of evaluating the safety profiles of chemical compounds, potentially relevant to the assessment of "this compound" (Kalgutkar et al., 2007).
properties
IUPAC Name |
3-methoxy-1,2-thiazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS.ClH/c1-7-4-2-3(5)8-6-4;/h2H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITYCPCCERBPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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